2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-10-6-11(2)15(12(3)7-10)20-14(25)9-27-18-21-16-13(17(26)22-18)8-19-23(16)4-5-24/h6-8,24H,4-5,9H2,1-3H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSQMQPXYMJGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be delineated as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Functional Groups : Hydroxyethyl, thioether linkage, mesitylacetamide
Research indicates that compounds similar to this pyrazolo derivative often exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory responses, which is crucial in cancer progression and other diseases.
Anticancer Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of compounds similar to this compound.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 3.79 | Induces apoptosis |
| Compound B | A549 (Lung) | 26 | Inhibits cell proliferation |
| Compound C | NCI-H460 (Lung) | 42.30 | Modulates inflammatory pathways |
Antiviral Activity
The antiviral potential of pyrazolo derivatives has also been explored. They have shown promising results against viruses by inhibiting viral replication and disrupting viral life cycles.
| Compound | Virus | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | HIV | 0.20 | Inhibits reverse transcriptase |
| Compound E | HCV | 0.35 | Blocks viral entry |
Case Studies
Several case studies highlight the effectiveness of pyrazolo derivatives in clinical and preclinical settings:
- Case Study on Anticancer Efficacy : A study involving a derivative similar to our compound showed a significant reduction in tumor size in xenograft models when administered at dosages correlating with observed IC50 values in vitro.
- Antiviral Screening : A recent screening of various pyrazolo compounds against HIV revealed that certain modifications to the core structure enhanced their potency and selectivity for viral targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Modifications
- Pyrazolo[3,4-d]pyrimidinone Backbone: Common across analogs, but substituents at N1, C6, and the acetamide nitrogen vary significantly (Table 1).
- N1 Substituents :
- C6 Linkage: Thioether (-S-) vs. amino (-NH-) or oxygen (-O-) alters electronic properties and metabolic stability.
Acetamide Side Chain
- Mesityl Group : Unique to the target compound, providing steric bulk that may improve selectivity by preventing off-target binding.
- Morpholinophenyl (122, 123) or benzyl (5.12): Polar groups enhance water solubility but reduce membrane permeability .
- Chlorophenyl (118d) or phenethylamino (118b): Introduce halogen bonding or extended π-interactions .
Physicochemical Properties
Molecular Weight and Lipophilicity
*LogP estimated using fragment-based methods. The target compound’s mesityl group increases lipophilicity compared to morpholinophenyl or benzyl analogs.
Melting Points and Solubility
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction yields be improved?
The compound is synthesized via nucleophilic substitution or thiol-ene reactions, leveraging the reactivity of the pyrazolo[3,4-d]pyrimidin-6-ylthio group. Key steps include coupling 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with N-mesitylacetamide derivatives. Yield optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading . For instance, reports a 66% yield via controlled reaction conditions, while emphasizes statistical methods to minimize trial-and-error approaches.
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
H NMR is critical for verifying substituent positions and hydrogen environments. Key signals include:
- A singlet for the pyrazolo[3,4-d]pyrimidin-6-ylthio group (δ 6.05 ppm, 1H).
- A triplet for the hydroxyethyl group (δ 4.11 ppm, 2H).
- Aromatic protons from the mesityl group (δ 7.60–7.27 ppm). Discrepancies in integration or splitting patterns indicate impurities or incomplete substitution, necessitating recrystallization or column purification .
Q. What preliminary assays are recommended to evaluate biological activity?
Initial screening should focus on target-specific assays (e.g., enzyme inhibition for kinase targets) and physicochemical profiling (solubility, logP). highlights antimicrobial and antioxidant testing frameworks for thiazolidinone analogs, which can be adapted by substituting relevant biological targets. Use in vitro models to establish baseline IC values before advancing to SAR studies .
Advanced Research Questions
Q. How can computational and experimental data be integrated to resolve contradictions in activity profiles?
Discrepancies between predicted (e.g., docking scores) and observed activities may arise from solvation effects or conformational flexibility. Use quantum mechanical calculations (DFT) to refine binding poses and molecular dynamics simulations to assess protein-ligand stability. describes ICReDD’s feedback loop, where experimental data (e.g., kinetic measurements) recalibrate computational models, narrowing optimal conditions .
Q. What strategies optimize purification of this compound when scaling synthesis?
Advanced purification involves:
- Chromatography : Reverse-phase HPLC with C18 columns (MeCN/HO gradient) to resolve polar byproducts.
- Crystallization : Screen solvents (DMSO, EtOH) using high-throughput platforms to identify conditions favoring monocrystalline forms. advocates DoE to map solvent-polarity vs. yield relationships, reducing iterative testing .
Q. How should SAR studies be designed to probe the pyrazolo[3,4-d]pyrimidine core’s role in activity?
Systematically modify:
- Core substituents : Replace the hydroxyethyl group with other alkyl chains (e.g., propyl, isopropyl) to assess steric effects.
- Thioacetamide linker : Substitute sulfur with oxygen/selenium to evaluate electronic contributions. demonstrates multi-step analog synthesis (e.g., AZD8931), combining heterocyclic cores with varied substituents. Pair synthetic analogs with enzymatic assays and MD simulations to correlate structural changes with activity .
Q. What experimental controls mitigate instability of the pyrazolo[3,4-d]pyrimidine core under acidic/basic conditions?
- pH Stability Studies : Monitor degradation via LC-MS under physiologically relevant pH (1.2–7.4).
- Light/Temperature Controls : Store intermediates at –20°C in amber vials to prevent photodegradation. ’s use of DMSO-d6 for NMR (δ 12.50 ppm NH signal) suggests sensitivity to moisture, requiring anhydrous conditions during synthesis .
Methodological Considerations
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and high-resolution mass spectrometry .
- Computational Tools : Leverage software like Gaussian (DFT) or AutoDock (docking) for predictive modeling, as noted in .
- Ethical Compliance : Adhere to safety protocols for handling thiol-containing compounds (e.g., fume hood use, PPE), per .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
